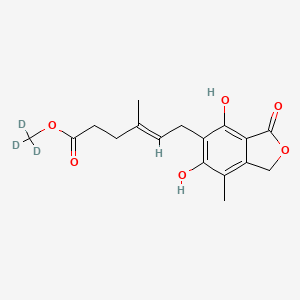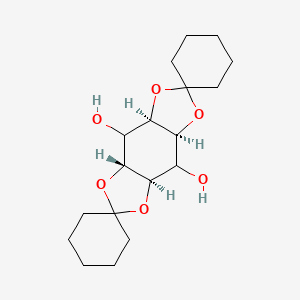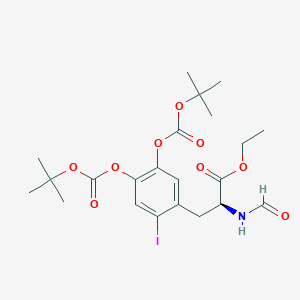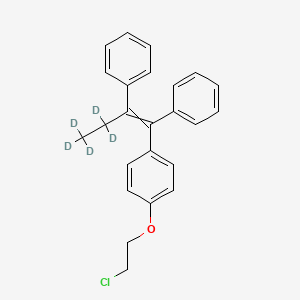
1-Palmitoil-sn-glicero-3-fosfo-l-serina sal de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. It consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and a phospho-l-serine group at the sn-3 position. This compound is known for its involvement in various cellular processes, including signal transduction and membrane dynamics .
Aplicaciones Científicas De Investigación
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid bilayers and membrane dynamics.
Biology: This compound is essential for studying cell signaling pathways and membrane-associated processes.
Medicine: It is investigated for its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting monoacylglycerol with l-serine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as chromatography and crystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cellular signaling and inflammation.
Reduction: Reduction reactions can convert oxidized forms back to their native state.
Substitution: This compound can participate in substitution reactions where the phospho-l-serine group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with various functional groups. These products have distinct biological activities and can be used in different research applications .
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. It interacts with various proteins and enzymes, modulating their activity and thereby affecting cellular signaling pathways. The molecular targets include membrane-bound receptors and ion channels, which are crucial for maintaining cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-l-serine sodium salt
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine sodium salt
- 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phospho-l-serine sodium salt
Uniqueness
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is unique due to its specific fatty acid composition and its role in cellular signaling. Compared to other similar compounds, it has distinct biophysical properties that make it suitable for specific research applications, such as studying membrane dynamics and protein-lipid interactions .
Propiedades
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYLWFGOUZBHG-FDOHDBATSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NNaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
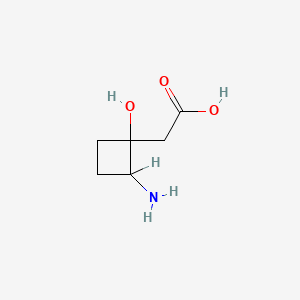
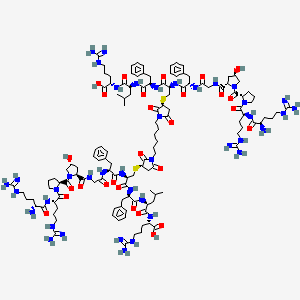
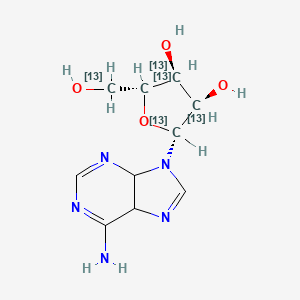

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)
